![molecular formula C25H21N5O2S2 B2404761 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 847401-18-7](/img/structure/B2404761.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is an organic compound characterized by the presence of benzothiazole, triazole, and acetamide groups. The compound shows significant potential in various scientific research fields due to its unique chemical properties and biological activities.
Synthetic Routes and Reaction Conditions
To synthesize this compound, you typically start with the preparation of intermediate compounds, such as benzothiazole and triazole derivatives, through multi-step reactions. Key reactions involve:
Benzothiazole Synthesis: : 2-aminothiophenol and carbonyl compounds undergo a cyclization reaction.
Triazole Formation: : Hydrazine reacts with carboxylic acids or esters in the presence of a catalyst.
Final Coupling Step: : Coupling benzothiazole and triazole derivatives under specific conditions like reflux with appropriate solvents like ethanol or DMF (dimethylformamide), leading to the final compound's formation.
Industrial Production Methods
For large-scale production, the same synthetic routes are optimized for yield, purity, and cost-efficiency. Techniques like automated synthesis and continuous flow chemistry are employed to produce high volumes with consistent quality.
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Typically performed with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizes reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Ethanol, DMF, dichloromethane.
Catalysts: : Transition metals like palladium or platinum.
Major Products
The major products depend on the specific reaction:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new functional groups, such as halides or amines.
Chemistry
In chemistry, the compound is used for exploring reaction mechanisms and studying the effects of different substituents on chemical properties.
Biology
In biological research, the compound serves as a probe or ligand for investigating biochemical pathways and molecular interactions.
Medicine
Medicinal applications include evaluating its potential as a therapeutic agent for conditions like inflammation, cancer, or infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. For instance, the benzothiazole group may bind to specific sites on proteins, modulating their activity. The triazole moiety can interact with other molecules, stabilizing or destabilizing specific biological structures and pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups, which enhances its reactivity and specificity in various applications.
Similar Compounds
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
There you have it—a deep dive into the world of this compound! Intriguing stuff, right?
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-8-7-9-18(14-17)26-23(31)16-33-24-28-27-22(30(24)19-10-3-2-4-11-19)15-29-20-12-5-6-13-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUZJTOJGJWFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)
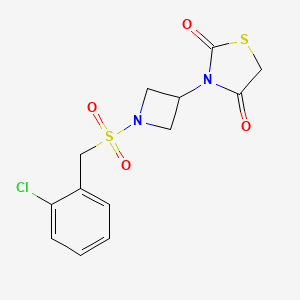
![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B2404683.png)
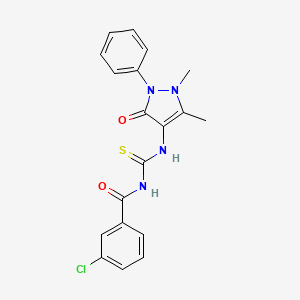
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
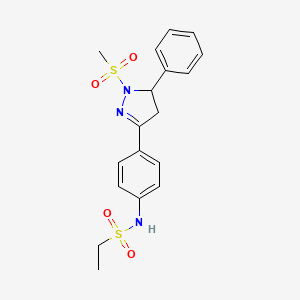
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2404691.png)
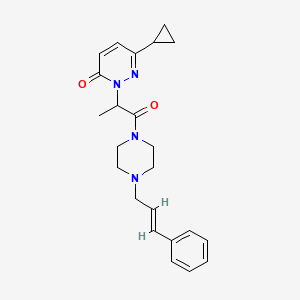
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)
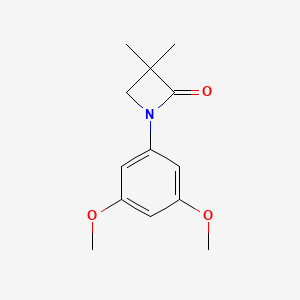
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)
![6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)
